molecular formula C6H12ClNO2 B6160811 3-(azetidin-1-yl)propanoic acid hydrochloride CAS No. 136671-91-5

3-(azetidin-1-yl)propanoic acid hydrochloride

Cat. No. B6160811
CAS RN: 136671-91-5
M. Wt: 165.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azetidin-1-yl)propanoic acid hydrochloride, also known as azetidine-3-carboxylic acid hydrochloride, is an organic compound that has a wide range of applications in the field of scientific research. It is a cyclic amide derivative of propanoic acid, and is commonly used as a reagent in organic synthesis. Azetidine-3-carboxylic acid hydrochloride is a versatile compound with numerous potential applications in the fields of biochemistry, pharmacology, and drug discovery.

Scientific Research Applications

Azetidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis and as a catalyst in the synthesis of other compounds. In biochemistry, it is used as an inhibitor of enzymes and as a substrate for the study of enzyme kinetics. In pharmacology, it is used to study the effects of drugs on various biochemical pathways. In drug discovery, it is used to identify novel drug targets and to study the structure-activity relationships of drugs.

Mechanism of Action

Azetidine-3-carboxylic acid hydrochloride has a variety of mechanisms of action. In biochemistry, it acts as an inhibitor of enzymes by binding to their active sites and preventing them from catalyzing reactions. In pharmacology, it can act as an agonist or antagonist of certain receptors, depending on the concentration of the compound and the type of receptor. In drug discovery, it can be used to identify novel drug targets by binding to them and altering their activity.
Biochemical and Physiological Effects
Azetidine-3-carboxylic acid hydrochloride has a variety of biochemical and physiological effects. In biochemistry, it can act as an inhibitor of enzymes, as a substrate for the study of enzyme kinetics, and as an activator of certain biochemical pathways. In pharmacology, it can act as an agonist or antagonist of certain receptors, depending on the concentration of the compound and the type of receptor. In drug discovery, it can be used to identify novel drug targets and to study the structure-activity relationships of drugs.

Advantages and Limitations for Lab Experiments

Azetidine-3-carboxylic acid hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. It is also soluble in water and has a low melting point, making it easy to work with in the laboratory. Additionally, it has a wide range of applications in the fields of biochemistry, pharmacology, and drug discovery.
However, there are also some limitations to using 3-(azetidin-1-yl)propanoic acid hydrochloridecarboxylic acid hydrochloride in laboratory experiments. It can be toxic if ingested, and should be handled with care. Additionally, it is not suitable for use in experiments involving human subjects, as it has not been approved for use in humans.

Future Directions

There are a number of potential future directions for the use of 3-(azetidin-1-yl)propanoic acid hydrochloridecarboxylic acid hydrochloride. In the field of biochemistry, it could be used to study the effects of drugs on various biochemical pathways, or to identify novel drug targets. In the field of pharmacology, it could be used to study the structure-activity relationships of drugs, or to develop novel drugs that target specific receptors. In the field of drug discovery, it could be used to identify novel drug targets and to study the structure-activity relationships of drugs. Additionally, it could be used in the development of new synthetic methods, or as a reagent in organic synthesis.

Synthesis Methods

Azetidine-3-carboxylic acid hydrochloride can be synthesized by a variety of methods. The most common method is the reaction of propanoic acid with aqueous hydrochloric acid, followed by the addition of a base such as sodium hydroxide. This method yields a white crystalline product that is soluble in water and has a melting point of 122-124°C. Other methods of synthesis include the reaction of propanoic acid with aqueous ammonia, the reaction of propanoic acid with aqueous sodium hydroxide, and the reaction of propanoic acid with aqueous potassium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(azetidin-1-yl)propanoic acid hydrochloride involves the reaction of azetidine with acrylonitrile followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "Azetidine", "Acrylonitrile", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Azetidine is reacted with acrylonitrile in the presence of sodium hydroxide to form 3-(azetidin-1-yl)propenenitrile.", "Step 2: The propenenitrile is then hydrolyzed with water to form 3-(azetidin-1-yl)propanoic acid.", "Step 3: The resulting acid is then acidified with hydrochloric acid to obtain 3-(azetidin-1-yl)propanoic acid hydrochloride." ] }

CAS RN

136671-91-5

Molecular Formula

C6H12ClNO2

Molecular Weight

165.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.